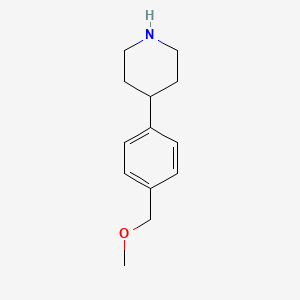
4-(4-(Methoxymethyl)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methoxymethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methoxymethyl)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding a simpler piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 4-(4-formylphenyl)piperidine, while reduction can produce 4-phenylpiperidine.
Wissenschaftliche Forschungsanwendungen
4-(4-(Methoxymethyl)phenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Piperidine derivatives are known for their pharmacological properties
Industry: The compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems. The methoxymethyl group may influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-(4-(Methoxymethyl)phenyl)piperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
4-(4-Methoxyphenyl)piperidine: Contains a methoxy group instead of a methoxymethyl group, which can influence its chemical and biological properties.
4-(4-Hydroxyphenyl)piperidine:
The uniqueness of this compound lies in the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis and potential biological interactions.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-[4-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |
InChI-Schlüssel |
OIURCEOJFUNUPT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
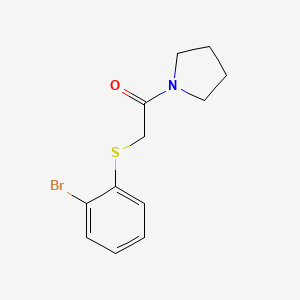
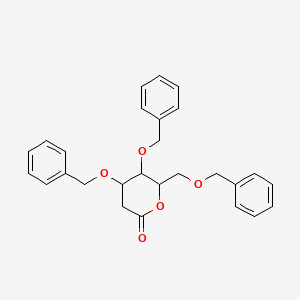
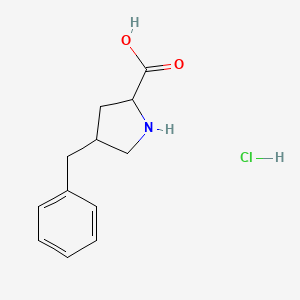
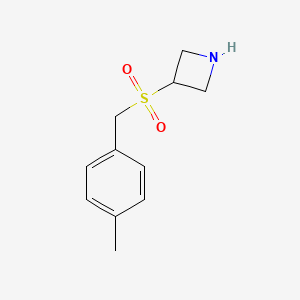


![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
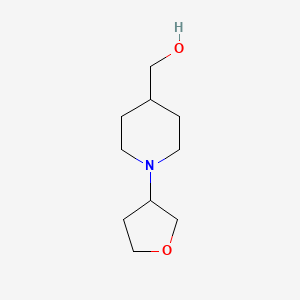
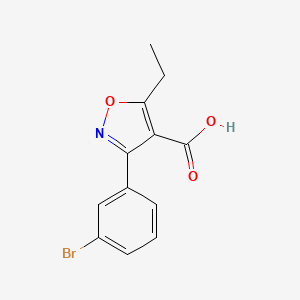
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
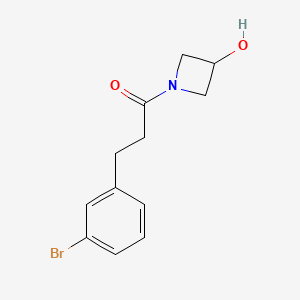
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
